(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide
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Overview
Description
3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a hydrazone linkage, a pyridyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Incorporation of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Butanamide Backbone: The butanamide backbone is synthesized through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: Catalysts are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the hydrazone linkage or the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of specific analytes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Bioconjugation: It can be used to label biomolecules for imaging and diagnostic purposes.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may have therapeutic applications in treating diseases such as cancer or infectious diseases.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: It may serve as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and pyridyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)PROPIONAMIDE: Similar structure but with a propionamide backbone.
3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)PENTANAMIDE: Similar structure but with a pentanamide backbone.
Uniqueness
The uniqueness of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N5O4 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C13H17N5O4/c1-9(17-18-13(22)12(21)15-6-7-19)8-11(20)16-10-4-2-3-5-14-10/h2-5,19H,6-8H2,1H3,(H,15,21)(H,18,22)(H,14,16,20)/b17-9+ |
InChI Key |
KNMJMWYKMZBANO-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=N1 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
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